4-Bromo-2-fluoro-5-methylbenzoic acid
Overview
Description
4-Bromo-2-fluoro-5-methylbenzoic acid is a useful research compound. Its molecular formula is C8H6BrFO2 and its molecular weight is 233.03 g/mol. The purity is usually 95%.
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Mechanism of Action
Mode of Action
It’s known that benzoic acid derivatives can undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the molecular structure of the compound, potentially altering its interaction with its targets.
Biochemical Pathways
It’s known that benzoic acid derivatives can be involved in various biochemical reactions, such as the suzuki-miyaura coupling, a widely applied transition metal catalyzed carbon-carbon bond-forming reaction .
Result of Action
The compound’s reactions at the benzylic position could potentially lead to changes in cellular function .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Bromo-2-fluoro-5-methylbenzoic acid. For instance, the compound should be stored in a sealed container in a dry environment at room temperature to maintain its stability . Furthermore, the compound’s solubility in methanol is very faint, which could influence its distribution and bioavailability .
Biological Activity
4-Bromo-2-fluoro-5-methylbenzoic acid (CAS No. 415965-24-1) is an aromatic compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : CHBrF O
- Molecular Weight : 233.03 g/mol
- Melting Point : 180-184 °C
- Log P (octanol-water partition coefficient) : 2.61 - 3.32, indicating moderate lipophilicity, which is essential for membrane permeability .
Mechanisms of Biological Activity
The biological activity of this compound is influenced by its halogen substituents and the presence of the methyl group on the benzene ring. These structural characteristics enhance its interaction with various biological targets.
1. Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents.
2. Inhibition of Enzymatic Activity
The compound has been investigated for its ability to inhibit specific enzymes, particularly those involved in metabolic pathways. For instance, it may act as an inhibitor of Na+/H+ exchangers, which are crucial in cardiac physiology and could be beneficial in treating conditions like myocardial infarction .
3. Cytotoxicity Against Cancer Cells
In vitro studies have demonstrated that related compounds can significantly inhibit cell proliferation in cancer cell lines such as U87G (glioblastoma) and RKO (colon cancer) at low micromolar concentrations. This suggests that this compound may also possess cytotoxic effects against certain cancer types.
Case Studies and Research Findings
Pharmacokinetic Properties
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:
Property | Value |
---|---|
Blood-Brain Barrier Permeability | Yes |
P-glycoprotein Substrate | No |
CYP450 Inhibition | None reported for CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4 |
These properties suggest favorable absorption characteristics while minimizing potential drug-drug interactions through CYP450 pathways.
Properties
IUPAC Name |
4-bromo-2-fluoro-5-methylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO2/c1-4-2-5(8(11)12)7(10)3-6(4)9/h2-3H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJJJBQHQICIYJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50652912 | |
Record name | 4-Bromo-2-fluoro-5-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50652912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
415965-24-1 | |
Record name | 4-Bromo-2-fluoro-5-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50652912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.